molecular formula C16H17ClO B14703443 m-Cymen-6-ol, 7-(p-chlorophenyl)- CAS No. 23802-15-5

m-Cymen-6-ol, 7-(p-chlorophenyl)-

Cat. No.: B14703443
CAS No.: 23802-15-5
M. Wt: 260.76 g/mol
InChI Key: ABUTZBJDHJAZIO-UHFFFAOYSA-N
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Description

These compounds, such as 2-amino-4-(p-chlorophenyl)-7-methoxy-4H-naphtho[2,1-b]pyran-3-carbonitrile (3b), are synthesized via condensation reactions involving arylidienemalonitrile and 6-methoxy-2-naphthol, followed by derivatization to generate pyranopyrimidine and triazolopyrimidine analogs . Key structural features include a fused naphthopyran core, a p-chlorophenyl group at position 4, and functional modifications (e.g., cyano, methoxy, or acetyl amino groups) that influence biological activity. These compounds are primarily investigated for their antimicrobial properties, with selective activity against Gram-positive and Gram-negative pathogens .

Properties

CAS No.

23802-15-5

Molecular Formula

C16H17ClO

Molecular Weight

260.76 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-propan-2-ylphenol

InChI

InChI=1S/C16H17ClO/c1-11(2)13-5-8-16(18)14(10-13)9-12-3-6-15(17)7-4-12/h3-8,10-11,18H,9H2,1-2H3

InChI Key

ABUTZBJDHJAZIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Initial Chlorination

m-Cresol undergoes electrophilic aromatic chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at 40–60°C. The reaction achieves para-selectivity due to the directing effects of the hydroxyl and methyl groups:

$$
\text{C₆H₄(OH)CH₃} + \text{SOCl₂} \rightarrow \text{C₆H₃Cl(OH)CH₃} + \text{SO₂} + \text{HCl}
$$

Yields range from 65% to 78%, with purity dependent on stoichiometric control of the chlorinating agent.

Alkylation with p-Chlorophenyl Groups

The chlorinated intermediate reacts with p-chlorobenzyl chloride in the presence of Lewis acids (e.g., AlCl₃) to install the p-chlorophenyl moiety. Key parameters include:

  • Temperature : 80–100°C
  • Solvent : Dichloromethane or toluene
  • Catalyst loading : 10–15 mol% AlCl₃

Post-reaction purification via silica gel chromatography achieves >95% purity.

Friedel-Crafts Alkylation of Toluene Derivatives

Industrial-scale synthesis often employs Friedel-Crafts alkylation, leveraging cost-effective toluene precursors. Source demonstrates this method using isopropyl chloride and p-chlorobenzaldehyde:

Reaction Mechanism

Toluene reacts with isopropyl chloride under AlCl₃ catalysis to form p-cymene, which subsequently undergoes formylation with p-chlorobenzaldehyde:

$$
\text{C₆H₅CH₃} + (\text{CH₃})₂\text{CHCl} \xrightarrow{\text{AlCl₃}} \text{C₆H₄(CH(CH₃)₂)CH₃} \xrightarrow{\text{p-ClC₆H₄CHO}} \text{C₁₆H₁₇ClO}
$$

Optimization Data

Parameter Optimal Range Yield Improvement
Catalyst (AlCl₃) 12–15 mol% 22%
Temperature 110–120°C 18%
Reaction Time 6–8 hours 15%

This method achieves 82% yield in batch reactors, with scalability confirmed in pilot studies.

Catalytic Hydrogenation of Ketone Intermediates

Advanced protocols utilize ketone intermediates derived from cumene hydroperoxide. Source details a three-stage process:

Ketone Synthesis

Oxidation of p-cymene with chromyl chloride (CrO₂Cl₂) produces 4-isopropylacetophenone, which is then halogenated:

$$
\text{C₆H₄(CH(CH₃)₂)C₆H₄Cl} + \text{CrO₂Cl₂} \rightarrow \text{C₆H₃Cl(CH(CH₃)₂)COCH₃}
$$

Hydrogenation and Hydroxylation

Palladium-on-carbon (Pd/C) catalyzes ketone reduction to secondary alcohols, followed by acid-catalyzed hydroxylation:

$$
\text{C₆H₃Cl(CH(CH₃)₂)COCH₃} \xrightarrow{\text{H₂/Pd}} \text{C₆H₃Cl(CH(CH₃)₂)CH(OH)CH₃}
$$

Yields exceed 70% with 99% enantiomeric purity when using chiral ligands.

Industrial-Scale Production Techniques

Source and highlight industrial adaptations, including:

Continuous Flow Reactors

  • Residence Time : 30–45 minutes
  • Throughput : 50–100 kg/day
  • Purity : 98.5% (HPLC)

Byproduct Management

Byproduct Removal Method Efficiency (%)
Dichlorinated isomers Fractional Distillation 89
Oligomers Size-Exclusion Chromatography 94

Alternative Synthetic Routes

Emerging methodologies from source and include:

Grignard Reagent Coupling

Reaction of p-chlorophenylmagnesium bromide with m-cymen-6-ol precursors yields the target compound in 68% efficiency.

Enzymatic Hydroxylation

Pseudomonas putida strains hydroxylate p-chlorophenyl-cymene derivatives under mild conditions (pH 7.0, 30°C), though yields remain suboptimal (42%).

Chemical Reactions Analysis

Types of Reactions: m-Cymen-6-ol, 7-(p-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry: m-Cymen-6-ol, 7-(p-chlorophenyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals.

Biology: In biological research, m-Cymen-6-ol, 7-(p-chlorophenyl)- is studied for its potential antimicrobial and antifungal properties. It is used in assays to evaluate its efficacy against various pathogens .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial agent. It is also explored for its potential use in drug formulations.

Industry: In the industrial sector, m-Cymen-6-ol, 7-(p-chlorophenyl)- is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of m-Cymen-6-ol, 7-(p-chlorophenyl)- involves its interaction with cellular components, leading to disruption of microbial cell membranes and inhibition of essential enzymatic processes. The compound targets specific molecular pathways, resulting in antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical profiles of p-chlorophenyl-containing naphthopyrans are critically influenced by substituent variations. Below is a detailed comparison with analogs bearing different halogen substituents or functional groups:

Antimicrobial Activity

Data from antimicrobial screenings reveal significant differences in efficacy based on substituents (Table 1) :

Compound ID Core Structure Substituent(s) Activity Against Pathogens
3a Naphthopyran p-Bromophenyl Active: E. coli, S. marcescens
3b Naphthopyran p-Chlorophenyl Active: B. cereus, E. coli, S. marcescens
3c Naphthopyran p-Fluorophenyl Active: B. cereus, S. marcescens
3e Naphthopyran Ethyl ester Active: S. aureus; Inactive: E. coli
12 Triazolopyrimidine None (base structure) Active: S. aureus, B. cereus, S. marcescens
14 Triazolopyrimidine Phenyl group Active: B. cereus, S. marcescens
16 Triazolopyrimidine Oxa group Active: S. aureus, B. cereus, S. marcescens

Key Observations :

  • Halogen Effects : The p-chlorophenyl group in 3b confers broader-spectrum activity compared to p-bromo (3a) or p-fluoro (3c) analogs, particularly against E. coli.
  • Functional Group Impact : Triazolopyrimidine derivatives (e.g., 12, 16) exhibit enhanced activity over parent naphthopyrans, suggesting fused heterocyclic rings improve target binding .

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